Bis(1-Benzyl-1H-indol-5-yl)methanone
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Overview
Description
Bis(1-Benzyl-1H-indol-5-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-Benzyl-1H-indol-5-yl)methanone typically involves the reaction of 1-benzyl-1H-indole with a suitable methanone precursor under controlled conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst in a refluxing methanol solution . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Bis(1-Benzyl-1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(1-Benzyl-1H-indol-5-yl)methanone involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-indole: A precursor to Bis(1-Benzyl-1H-indol-5-yl)methanone with similar structural features.
Indole-3-carbinol: Another indole derivative with known anticancer properties.
Bis(1H-indol-3-yl)methanone: A related compound with two indole groups attached to a methanone group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two 1-benzyl-1H-indol-5-yl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C31H24N2O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
bis(1-benzylindol-5-yl)methanone |
InChI |
InChI=1S/C31H24N2O/c34-31(27-11-13-29-25(19-27)15-17-32(29)21-23-7-3-1-4-8-23)28-12-14-30-26(20-28)16-18-33(30)22-24-9-5-2-6-10-24/h1-20H,21-22H2 |
InChI Key |
FFLKBDSBMAJGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)C4=CC5=C(C=C4)N(C=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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